molecular formula C25H33NO4S B11591623 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11591623
M. Wt: 443.6 g/mol
InChI Key: OVFOCFRYPMGKMH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a dioxidotetrahydrothiophenyl group and a propoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of a benzoyl chloride derivative with an amine to form the benzamide core.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step may involve the oxidation of a tetrahydrothiophene derivative to introduce the dioxidotetrahydrothiophenyl group.

    Attachment of the Propoxy Group: This step involves the reaction of the intermediate compound with a propyl bromide derivative to introduce the propoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of advanced catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the benzamide core or other functional groups.

    Substitution: The compound may undergo substitution reactions, particularly at the benzyl and propoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide will depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzamide derivatives with different functional groups, such as:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(methoxy)-N-[4-(propan-2-yl)benzyl]benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)-N-[4-(propan-2-yl)benzyl]benzamide

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds. These properties may include enhanced stability, reactivity, or specificity for certain molecular targets.

Conclusion

This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry

Properties

Molecular Formula

C25H33NO4S

Molecular Weight

443.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C25H33NO4S/c1-18(2)16-30-24-11-9-22(10-12-24)25(27)26(23-13-14-31(28,29)17-23)15-20-5-7-21(8-6-20)19(3)4/h5-12,18-19,23H,13-17H2,1-4H3

InChI Key

OVFOCFRYPMGKMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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